6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol
Description
Structural Classification Within Spirocyclic Xanthene Derivatives
The compound belongs to the spiro[isobenzofuran-1(3H),9'-[9H]xanthene] family characterized by a central spiro carbon atom connecting two orthogonal aromatic systems:
- Isobenzofuran moiety : A fused benzene-furan ring system contributing π-conjugation and planar rigidity
- Xanthene framework : A dibenzopyran structure providing extended conjugation and fluorescence capabilities
Comparative analysis with related structures reveals critical differentiators:
The diethylamino group at position 6' functions as an electron-donating substituent, significantly altering the compound's electronic structure compared to non-functionalized spiroxanthenes. This modification enables:
- Bathochromic shifts in absorption/emission spectra
- Enhanced fluorescence quantum yields
- pH-dependent photophysical behavior
Historical Development of Rhodamine-Based Fluorophores
The compound represents an evolutionary advancement in rhodamine chemistry, building upon three key historical phases:
Phase 1: Core structure development (1877–1950s)
- Initial synthesis of rhodamine 6G (1877) with basic xanthene structure
- Discovery of spirocyclic intermediates in dye synthesis (1930s)
Phase 2: Functional group engineering (1960s–1990s)
- Systematic modification of amino substituents (diethylamino vs dimethylamino groups)
- Introduction of spirocyclic lactam structures for improved photostability
Phase 3: Advanced probe design (2000s–present)
- Integration of spiro ring-opening mechanisms for analyte detection
- Development of environment-sensitive derivatives through hydroxyl group functionalization
This compound's design combines lessons from all three phases, particularly the strategic placement of diethylamino groups first observed in rhodamine 123 (1974) and spirocyclization techniques refined through magnesium perchlorate-catalyzed syntheses.
Significance in Modern Fluorescent Probe Design
The compound addresses three critical challenges in fluorescence imaging:
Signal-to-noise optimization
- Spirocyclic structure remains non-fluorescent until ring-opening occurs
- Diethylamino group enables controlled activation via pH changes or specific analytes
Multiplexing capabilities
Photostability enhancements
- Comparative studies show 40% greater resistance to photobleaching vs rhodamine B
- Spiro conjugation reduces singlet oxygen generation by 62%
Recent applications demonstrate its utility in:
- Intracellular pH mapping (pKₐ ≈ 6.8)
- Metal ion detection (Fe³⁺ limit of detection = 12 nM)
- Super-resolution microscopy (STED resolution < 50 nm)
The compound's structural duality – existing as a colorless spirocyclic form or fluorescent ring-opened species – makes it particularly valuable for designing stimulus-responsive probes. Current research focuses on modifying the hydroxyl group to create target-specific conjugates while maintaining the spirocyclic switching mechanism.
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Properties
Molecular Formula |
C24H23NO3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
6'-(diethylamino)spiro[1H-2-benzofuran-3,9'-xanthene]-3'-ol |
InChI |
InChI=1S/C24H23NO3/c1-3-25(4-2)17-9-11-20-22(13-17)28-23-14-18(26)10-12-21(23)24(20)19-8-6-5-7-16(19)15-27-24/h5-14,26H,3-4,15H2,1-2H3 |
InChI Key |
JFWZVJOFPGLBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)O)C5=CC=CC=C5CO3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spiro Core
The spiro[isobenzofuran-1(3H),9'-[9H]xanthen] framework is commonly prepared by:
- Step 1: Formation of a benzofuran intermediate through intramolecular cyclization of ortho-hydroxybenzyl derivatives.
- Step 2: Condensation with xanthene derivatives or their precursors under acidic or basic catalysis to form the spiro linkage.
This step often uses acid catalysts such as sulfuric acid or Lewis acids to promote cyclization and spiro formation.
Introduction of the Diethylamino Group
- The diethylamino substituent at the 6' position is introduced by nucleophilic aromatic substitution or via amination of a suitable halogenated intermediate.
- Typical reagents include diethylamine under reflux conditions, often in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- The reaction conditions are optimized to favor substitution at the 6' position without affecting other sensitive groups.
Installation of the 3'-Hydroxyl Group
- The hydroxyl group at the 3' position can be introduced by selective hydrolysis or oxidation of a precursor functional group such as a methoxy or protected hydroxyl group.
- Alternatively, direct hydroxylation using reagents like osmium tetroxide or via demethylation of methoxy groups using boron tribromide (BBr3) is employed.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Acid catalyst (H2SO4 or Lewis acid), heat | Formation of spiro[isobenzofuran-xanthen] core |
| 2 | Halogenation (if needed) | NBS or similar halogenating agent | Halogenated intermediate at 6' position |
| 3 | Amination | Diethylamine, DMF, reflux | Introduction of diethylamino group |
| 4 | Hydroxylation/Demethylation | BBr3 or OsO4, controlled conditions | Formation of 3'-ol group |
Patents and Industrial Preparation
- Patents related to this compound describe variations in the amination step and spirocyclization conditions to improve yield and purity.
- Industrial synthesis often scales the reaction using continuous flow reactors for better control of exothermic steps and reproducibility.
Summary Table of Preparation Methods
| Preparation Step | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Spiro Core Formation | Acid-catalyzed cyclization | H2SO4, Lewis acids, heat | Critical for spiro linkage |
| Halogenation (optional) | Electrophilic aromatic substitution | NBS, controlled temperature | Prepares site for amination |
| Amination | Nucleophilic substitution | Diethylamine, DMF, reflux | Introduces diethylamino group |
| Hydroxyl Group Installation | Demethylation or hydroxylation | BBr3, OsO4 | Selective functionalization |
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry
6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit a variety of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can demonstrate significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds structurally related to spiro[isobenzofuran] have been screened for their in vitro antimicrobial activity, revealing promising results in inhibiting microbial growth .
- Antioxidant Properties : The compound has also been explored for its antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders .
Material Science
The unique structure of 6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol makes it an attractive candidate for applications in material science:
- Fluorescent Dyes : The compound's ability to absorb and emit light can be harnessed for use as a fluorescent dye in various applications, including bioimaging and sensor technology . Its fluorescence properties can be tuned by modifying the chemical structure, making it versatile for different applications.
Biological Studies
The compound's structural characteristics allow it to interact with biological molecules, making it useful in various biological studies:
- Molecular Docking Studies : Computational studies involving molecular docking have been performed to predict the interaction of this compound with biological targets. Such studies help in understanding the mechanism of action and potential therapeutic effects of the compound .
Case Studies
Mechanism of Action
- Fluorescein absorbs light (usually UV or blue) and transitions to an excited state.
- It then emits green fluorescence upon returning to the ground state.
- Mechanism involves electronic transitions within the xanthene chromophore.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Comparison of Key Fluoran/Xanthene Derivatives
Key Differences and Implications
(i) Substituent Effects on Fluorescence
- Electron-donating groups: Diethylamino substituents (e.g., in Solvent Red 49) red-shift absorption/emission compared to hydroxylated derivatives like fluorescein. This is due to enhanced intramolecular charge transfer (ICT) .
- Boronated derivatives: The boronate ester in 3′-diethylamino-6′-boronate-fluorescein enables selective H₂O₂ detection via oxidation-triggered fluorescence recovery .
(iii) Stability and Reactivity
- Lactone ring stability: The C–O bond in the lactone ring of fluoran derivatives (e.g., 6'-(Diethylamino)-spiro[...]-3'-ol) is elongated (1.516 Å), indicating susceptibility to ring-opening under basic conditions, which modulates fluorescence .
- pH sensitivity: Fluorescein exhibits pH-dependent tautomerism between lactone (non-fluorescent) and quinoid (fluorescent) forms, a property less pronounced in diethylamino-substituted analogues due to reduced acidity .
Toxicity and Regulatory Considerations
- 6'-(Diethylamino)-spiro[...]-3'-ol: Limited toxicity data; however, structurally similar compounds (e.g., CAS 21934-68-9) show low acute oral toxicity (LD₅₀ > 2000 mg/kg) and negative mutagenicity .
Biological Activity
6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol, commonly referred to as a xanthene derivative, is a compound of significant interest in biological and chemical research due to its unique structure and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
- Molecular Formula : C31H28N2O3
- Molecular Weight : 492.56 g/mol
- CAS Number : 68003-47-4
The biological activity of 6'-(diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol is primarily attributed to its ability to interact with various cellular components, leading to fluorescence activation and potential therapeutic effects. The compound acts as a fluorescent probe in biological systems, enabling real-time imaging and monitoring of cellular processes.
Fluorescent Properties
The compound's fluorescence is a result of its extended conjugated system, which allows for efficient light absorption and emission. This property is crucial for applications in bioimaging and diagnostics.
Antioxidant Activity
Research indicates that xanthene derivatives exhibit antioxidant properties, which can protect cells from oxidative stress. The ability to scavenge reactive oxygen species (ROS) has implications for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Enzyme Activation
The compound has been studied for its role in enzyme activation. For instance, it serves as a substrate for β-galactosidase, leading to fluorescence amplification in assays designed for sensitive detection methods . This property enhances its utility in biochemical assays and diagnostic applications.
Study 1: Fluorescence Amplification Method
A recent study demonstrated the use of 6'-(diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol in a fluorescence amplification method involving β-galactosidase. The study highlighted the compound's efficiency in amplifying signals for immunohistochemistry applications, showcasing its potential in diagnostic settings .
Study 2: Reactive Oxygen Species Scavenging
Another investigation focused on the compound's ability to scavenge hydrogen peroxide (H2O2), a common ROS implicated in various diseases. The results indicated that the compound effectively reduces H2O2 levels in vitro, suggesting its potential role as an antioxidant agent in therapeutic applications .
Comparative Analysis
The following table summarizes the biological activities of different xanthene derivatives compared to 6'-(diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol:
| Compound Name | Antioxidant Activity | Enzyme Activation | Fluorescence Intensity |
|---|---|---|---|
| 6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol | High | Yes | High |
| Rhodamine B | Moderate | No | Very High |
| Fluorescein | Low | Yes | Moderate |
Q & A
Q. What are the optimized synthetic routes for 6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol, and how can purity be ensured?
-
Methodological Answer : Synthesis typically involves condensation of isobenzofuranone derivatives with xanthene precursors under inert conditions. Lewis acids (e.g., AlCl₃) are used as catalysts, with reaction temperatures maintained between 80–120°C to minimize side reactions . Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) and recrystallization (solvent: ethanol/water). Purity is validated via HPLC (>98% purity) and NMR (absence of extraneous peaks in H and C spectra) .
-
Key Reaction Conditions :
| Parameter | Optimal Range |
|---|---|
| Catalyst | Lewis acids (AlCl₃, ZnCl₂) |
| Temperature | 80–120°C |
| Atmosphere | Nitrogen/Argon |
| Purification | Column chromatography |
Q. How do the fluorescence properties of this compound compare to other xanthene derivatives like fluorescein?
- Methodological Answer : The diethylamino group enhances electron-donating capacity, resulting in a redshifted emission (~520 nm) compared to fluorescein (~495 nm). Quantum yield (Φ) is measured using a reference standard (e.g., quinine sulfate). Fluorescein’s Φ is ~0.95 in alkaline buffer, whereas this compound may exhibit lower Φ (~0.85) due to steric effects from the diethylamino group . Time-resolved fluorescence spectroscopy can further compare excited-state lifetimes.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm structural integrity, with characteristic spiro carbon signals at ~100–110 ppm .
- UV-Vis/FL Spectroscopy : Identifies λmax (absorption) and emission profiles. Molar extinction coefficients (ε) are calculated using Beer-Lambert law .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C26H25NO3, [M+H]<sup>+</sup> = 400.18) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported antioxidant capacities when using this compound in ORAC assays?
- Methodological Answer : Discrepancies arise from differences in radical sources (e.g., AAPH vs. AMVN) and probe reactivity. To standardize results:
- Use a validated ORAC(FL) protocol with fluorescein as a reference .
- Normalize data to Trolox equivalents and account for batch-specific probe purity.
- Compare hydrogen atom transfer (HAT) vs. electron transfer (ET) mechanisms via LC/MS analysis of oxidized products .
Q. What strategies mitigate photobleaching in long-term fluorescence imaging studies using this probe?
- Methodological Answer :
Q. How does the diethylamino substituent influence the compound's interaction with biomolecules compared to amino or hydroxyl groups?
- Methodological Answer : The diethylamino group increases lipophilicity (logP ~2.5 vs. fluorescein’s ~1.5), enhancing membrane permeability. This is quantified via octanol-water partition assays. Competitive binding studies (e.g., fluorescence polarization) reveal weaker hydrogen bonding but stronger hydrophobic interactions with proteins like serum albumin .
Data Contradiction Analysis
Example : Variability in reported fluorescence quantum yields (Φ) across studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
